Almorexant
Description
Background of Orexin (B13118510) System in Sleep-Wake Regulation and Arousal
The orexin system, also known as the hypocretin system, is a key regulator of wakefulness, arousal, and appetite. wikipedia.orgneurolaunch.com Discovered in 1998, this system comprises a small population of neurons in the hypothalamus that produce two neuropeptides, Orexin A and Orexin B. neurolaunch.com These neurons project widely throughout the brain, influencing various physiological functions. nih.govfrontiersin.org A deficiency in orexin signaling is the underlying cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy. nih.govresearchgate.net
Orexin A and Orexin B are derived from a common precursor protein called prepro-orexin. wikipedia.orgfrontiersin.org Orexin A is a 33-amino acid peptide with two intramolecular disulfide bonds, while Orexin B is a 28-amino acid linear peptide. wikipedia.orgkarebaybio.com Although they share approximately 50% sequence identity, they exhibit different binding affinities for the two orexin receptors. wikipedia.orgkarebaybio.com
The biological effects of orexins are mediated by two G protein-coupled receptors, OX1R and OX2R. frontiersin.orgnih.gov These receptors have distinct but overlapping distributions throughout the central nervous system. frontiersin.orgnih.gov OX1R is preferentially expressed in the locus coeruleus, a region involved in arousal and attention, while OX2R is predominantly found in the tuberomammillary nucleus, which contains histamine-producing neurons that promote wakefulness. nih.gov
Orexin A binds to both OX1R and OX2R with high and roughly equal affinity. wikipedia.orgwikipedia.org In contrast, Orexin B binds with a higher affinity to OX2R than to OX1R. wikipedia.orgwikipedia.org This differential binding suggests that the two receptors may have distinct physiological roles. frontiersin.org Studies in genetically modified mice have indicated that OX2R plays a more critical role in the regulation of sleep and wakefulness. frontiersin.org
| Receptor | Primary Ligand(s) | Key Locations in the Brain | Primary Function in Sleep-Wake Regulation |
| Orexin 1 Receptor (OX1R) | Orexin A (high affinity), Orexin B (lower affinity) wikipedia.orgnih.gov | Locus Coeruleus, Prefrontal Cortex, Hippocampus nih.govmedchemexpress.com | Modulatory role in arousal researchgate.net |
| Orexin 2 Receptor (OX2R) | Orexin A and Orexin B (high affinity) frontiersin.org | Tuberomammillary Nucleus, Lateral Hypothalamus nih.gov | Primary mediator of the arousal effects of orexin and promotion of wakefulness researchgate.net |
The approximately 50,000–80,000 orexin-producing neurons are located exclusively in the lateral hypothalamus and perifornical area. wikipedia.orgphysiology.org These neurons project extensively throughout the central nervous system, innervating key areas involved in arousal, including the locus coeruleus (norepinephrine), dorsal raphe nucleus (serotonin), and tuberomammillary nucleus (histamine). nih.govnih.gov By activating these wake-promoting centers, orexin neurons play a crucial role in maintaining a consolidated state of wakefulness and preventing inappropriate transitions into sleep. neurolaunch.compsychiatrist.com The activity of orexin neurons is highest during wakefulness and decreases during sleep. cegee.org
Evolution of Orexin Receptor Antagonism as a Therapeutic Strategy
The discovery of the orexin system's role in promoting wakefulness led to the hypothesis that blocking this system could be a novel therapeutic strategy for insomnia. nih.gov This represented a significant departure from existing insomnia treatments, which primarily targeted the gamma-aminobutyric acid (GABA) system. nih.gov
The pharmacological treatment of insomnia has evolved significantly over the centuries. Early remedies included alcohol and opium. aasm.org The 20th century saw the introduction of barbiturates and later benzodiazepines, which enhance the inhibitory effects of GABA. nih.govpsychiatryonline.org While effective in promoting sleep, these medications are associated with side effects such as next-day sedation, cognitive impairment, and the potential for dependence and withdrawal. nih.govnih.gov The development of non-benzodiazepine "Z-drugs" (e.g., zolpidem) offered some improvements in safety but still acted on the GABA system. nih.gov
The limitations of GABA-ergic hypnotics spurred the search for new therapeutic targets. The orexin system presented an attractive alternative, as blocking a wake-promoting system was thought to be a more targeted approach to inducing sleep than global central nervous system depression. nih.gov This led to the development of orexin receptor antagonists.
Almorexant (B167863) was the first DORA to be extensively studied in humans. nih.gov DORAs work by competitively blocking the binding of Orexin A and Orexin B to both OX1R and OX2R, thereby reducing the wake-promoting signals and allowing sleep to occur. healthline.com This mechanism of action was hypothesized to produce a more naturalistic sleep with fewer side effects compared to older hypnotics. wikipedia.org Since the initial development of this compound, other DORAs, such as suvorexant, lemborexant, and daridorexant, have been developed and approved for the treatment of insomnia. healthline.commdlinx.com
Research Findings on this compound
Clinical trials with this compound provided crucial proof-of-concept for the efficacy of orexin receptor antagonism in treating primary insomnia. clinicaltrialsarena.comtechnion.ac.il Studies demonstrated that this compound could dose-dependently improve key sleep parameters. technion.ac.iloup.com
In a randomized, placebo-controlled trial in adults with chronic primary insomnia, this compound 200 mg significantly decreased both objective and subjective wake time after sleep onset (WASO). nih.gov It also reduced the latency to persistent sleep and increased total sleep time. nih.gov Notably, these improvements were achieved without evidence of next-day performance impairment, rebound insomnia, or withdrawal effects upon discontinuation. nih.gov
A study in elderly patients with primary insomnia also showed significant and dose-related improvements in WASO and total sleep time with this compound. oup.com These findings were critical in validating the orexin system as a viable therapeutic target for insomnia across different age groups.
| Clinical Trial Endpoint | This compound 200 mg vs. Placebo (Adults with Chronic Insomnia) nih.gov | This compound (Dose-dependent effects in Elderly with Primary Insomnia) oup.com |
| Wake Time After Sleep Onset (WASO) | Significant decrease of -26.8 min at the start and -19.5 min at the end of treatment (p < 0.0001) | Significant reductions ranging from -10.4 min to -46.5 min across doses (p ≤ 0.0018) |
| Total Sleep Time (TST) | Significant increase (p < 0.0001) | Significant increases ranging from 14.3 min to 55.1 min across doses (p < 0.0001) |
| Latency to Persistent Sleep (LPS) | Significant reduction | Significant reductions observed |
Despite these promising efficacy results, the clinical development of this compound was discontinued (B1498344). wikipedia.org Nevertheless, the research conducted with this compound laid the essential groundwork for the successful development and approval of subsequent DORAs for the treatment of insomnia.
This compound as a Pioneering Dual Orexin Receptor Antagonist (DORA)
This compound, also known by its development code ACT-078573, holds a significant position in neuropharmacology as a pioneering therapeutic agent targeting the orexin system. wikipedia.orgresearchgate.net It was the first compound in the class of dual orexin receptor antagonists (DORAs) to advance into late-stage clinical development for the treatment of insomnia. nih.govnih.gov The novel mechanism of action of DORAs, which involves blocking the wake-promoting signals of orexin neuropeptides, represented a paradigm shift from traditional insomnia therapies that primarily target the gamma-aminobutyric acid (GABA) system. nih.govoup.com
This compound was originally discovered and developed by the Swiss pharmaceutical company Actelion. clinicaltrialsarena.com Recognizing its potential as a first-in-class treatment for primary insomnia, Actelion entered into a major collaborative agreement with GlaxoSmithKline (GSK) in July 2008. clinicaltrialsarena.comanalist.be This partnership was established to co-develop and co-commercialize this compound globally. clinicaltrialsarena.com
| Milestone | Year | Key Details |
| Discovery | Prior to 2007 | Discovered by scientists at Actelion as part of an in-house research program. wikipedia.organalist.be |
| Collaboration Agreement | 2008 | Actelion partnered with GlaxoSmithKline (GSK) for co-development and co-commercialization. wikipedia.orgclinicaltrialsarena.com |
| Phase III Clinical Trial | 2009 | A Phase III study successfully met its primary endpoints for efficacy in patients with primary insomnia. wikipedia.organalist.be |
| Development Discontinuation | 2011 | Actelion and GSK announced the cessation of all clinical development for this compound. wikipedia.orgfiercebiotech.comgsk.com |
This compound is defined by its function as a competitive, dual antagonist of both the orexin 1 (OX1) and orexin 2 (OX2) receptors. wikipedia.orgresearchgate.net This dual antagonism inhibits the wake-promoting actions of the orexin A and orexin B neuropeptides in the brain. nih.gov The orexin system is a key regulator of arousal and the sleep-wake cycle; by blocking these receptors, this compound was hypothesized to promote sleep. researchgate.netnih.gov This mechanism contrasts sharply with GABA-A receptor modulators, such as benzodiazepines and "Z-drugs," which produce broader central nervous system depression. wikipedia.orgnih.gov
Research findings have elucidated the specific contributions of each receptor to this compound's effects. Studies in mouse models demonstrated that the antagonism of the OX2 receptor is sufficient to induce sleep. nih.govcegee.orgresearchgate.net Further in vitro analysis revealed that this compound dissociates very slowly from the orexin receptors, particularly the OX2 receptor, a characteristic that may prolong its action. wikipedia.orgnih.gov Under certain equilibrium conditions, this slow dissociation rate causes this compound to behave as an OX2R-selective antagonist, despite being classified as a dual antagonist under non-equilibrium conditions. nih.govcegee.orgresearchgate.net
Preclinical studies consistently showed that this compound increased both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, distinguishing it from agents like zolpidem, which primarily increase NREM sleep. nih.gov As the first DORA to be extensively studied in humans, this compound paved the way for subsequent compounds in this class. Although its own development was halted, the research provided crucial validation for the DORA mechanism, leading to the successful development and approval of other DORAs for insomnia, such as suvorexant, lemborexant, and daridorexant. wikipedia.orgresearchgate.netsleep-disorders.net
| Compound | Target(s) | Development Status |
| This compound | OX1 and OX2 | Discontinued (Phase III) wikipedia.orgwikipedia.org |
| Suvorexant | OX1 and OX2 | Marketed wikipedia.orgsleep-disorders.net |
| Lemborexant | OX1 and OX2 | Marketed wikipedia.orgsleep-disorders.net |
| Daridorexant | OX1 and OX2 | Marketed wikipedia.orgsleep-disorders.net |
| Filorexant | OX1 and OX2 | Discontinued wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMACHNQISHMDN-RPLLCQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007352 | |
| Record name | Almorexant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871224-64-5, 913358-93-7 | |
| Record name | Almorexant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871224-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Almorexant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almorexant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Almorexant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Almorexant hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALMOREXANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Pharmacology of Almorexant
Orexin (B13118510) Receptor Binding Kinetics and Thermodynamics
The interaction of Almorexant (B167863) with orexin receptors has been extensively studied through radioligand binding and functional assays, revealing distinct kinetic profiles for OX1R and OX2R.
Radioligand Binding Studies of [3H]this compound to OX1R and OX2R
Radioligand binding studies using [3H]this compound have provided critical insights into its interaction with human orexin receptors.
[3H]this compound binds to a single, saturable site on both human OX1R (hOX1R) and human OX2R (hOX2R) researchgate.netplos.org. The dissociation constants (Kd) derived from saturation isotherms indicate a high affinity for both receptor subtypes, with a notable difference in potency.
Table 1: Dissociation Constants (Kd) of [3H]this compound at Human Orexin Receptors
| Receptor | Kd (nM) |
| hOX1R | 1.3 |
| hOX2R | 0.17 |
| researchgate.net |
For rat orexin receptors, [3H]this compound bound with high affinity to a single saturable site on recombinant rat HCRTR1 (rHCRTR1) with a Kd of 3.4 ± 0.3 nM at 23°C, and to rHCRTR2 (rHCRTR2) with a Kd of 0.5 ± 0.0 nM at 37°C plos.org.
The binding affinity of [3H]this compound to hOX1R and hOX2R membranes is temperature-dependent. Studies have shown that the binding affinity increases substantially when experiments are conducted at 37°C compared to lower temperatures researchgate.net.
Association and Dissociation Rates (koff) at Human Orexin Receptors
Kinetic analyses of this compound's interaction with human orexin receptors reveal significant differences in its association and dissociation profiles.
This compound exhibits fast association and dissociation rates at human OX1R oup.comoup.comresearchgate.net. In contrast, while its association rate at human OX2R is fast, its dissociation rate is remarkably slow oup.comoup.comresearchgate.netresearchgate.netcegee.orgnih.govplos.orgfrontiersin.orgnih.gov. This differential kinetic behavior is a key characteristic of this compound's pharmacological profile.
The half-life (t½) of dissociation for this compound from OX2R has been reported to range from 70 to 268 minutes in some experiments researchgate.net. Another study reported a dissociation rate constant (koff) of 0.005 min⁻¹ for this compound at the OX2 receptor, corresponding to a t½ of 242 minutes nih.gov. The reversal of [3H]this compound binding from rat HCRTR2 was observed to be slow and incomplete even after 2 hours plos.org.
Table 2: Dissociation Kinetics of this compound at Human Orexin Receptors
| Receptor | Dissociation Rate (koff) (min⁻¹) | Dissociation Half-Life (t½) (min) |
| hOX1R | Fast | Rapid |
| hOX2R | 0.005 | 242 |
| researchgate.netresearchgate.netnih.gov |
The exceedingly slow dissociation rate of this compound from OX2R leads to a noncompetitive and long-lasting pseudo-irreversible mode of antagonism researchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov. This means that once this compound binds to OX2R, it remains bound for an extended period, effectively prolonging its inhibitory action on the receptor wikipedia.orgnih.gov.
Under non-equilibrium conditions, this compound functions as a dual orexin receptor antagonist. However, when sufficient incubation time is allowed for equilibrium to be reached, the compound demonstrates a tendency to become somewhat selective for OX2R due to its sustained occupancy of this receptor subtype cegee.orgnih.govfrontiersin.orgnih.gov. This slow kinetic profile suggests that this compound's receptor occupancy in vivo may be more prolonged than would be predicted solely from its equilibrium binding affinity frontiersin.orgresearchgate.net.
Equilibrium Binding Analysis
Equilibrium binding studies have characterized this compound's high affinity for both human OX1 and OX2 receptors. Specifically, this compound exhibits dissociation constant (Kd) values of 1.3 nM for human OX1 and 0.17 nM for human OX2 receptors medchemexpress.commedchemexpress.comnih.gov. For rat orexin receptors, tritiated this compound ([3H]this compound) demonstrated high affinity binding to recombinant rat HCRTR1 (rHCRTR1) with a Kd of 3.4 ± 0.3 nM and to rHCRTR2 with a Kd of 0.5 ± 0.0 nM plos.org.
Kinetic analyses reveal distinct binding characteristics for this compound across the two receptor subtypes. At human OX1 receptors, this compound exhibits fast association and dissociation rates. In contrast, at human OX2 receptors, while its association rate is fast, its dissociation rate is remarkably slow nih.govnih.govnih.govoup.comresearchgate.netresearchgate.netresearchgate.net. This slow dissociation from the OX2 receptor causes this compound to function as a pseudo-irreversible antagonist under certain experimental conditions, particularly in cell-based assays where equilibrium may not be fully achieved with shorter incubation times nih.govnih.govoup.comresearchgate.netnih.gov.
Table 1: Equilibrium Binding Affinities of this compound for Orexin Receptors
| Receptor Type (Species) | Kd (nM) | Reference |
| Human OX1 | 1.3 | medchemexpress.commedchemexpress.comnih.gov |
| Human OX2 | 0.17 | medchemexpress.commedchemexpress.comnih.gov |
| Rat HCRTR1 | 3.4 ± 0.3 | plos.org |
| Rat HCRTR2 | 0.5 ± 0.0 | plos.org |
Note: This table represents static data. In an interactive format, users could sort, filter, or expand rows for more details.
Functional Antagonism Mechanisms
This compound's antagonistic effects are mediated through competitive binding and subsequent inhibition of key intracellular signaling pathways activated by orexin peptides.
This compound is broadly characterized as a competitive antagonist at both OX1 and OX2 orexin receptors medchemexpress.comwikipedia.orgnewdrugapprovals.orgoup.commedchemexpress.com. However, detailed Schild analyses using the [3H]inositol phosphates assay revealed a nuanced profile: this compound acted as a competitive antagonist at human OX1 receptors, but exhibited a noncompetitive-like antagonism at human OX2 receptors nih.govresearchgate.net. This noncompetitive-like behavior at OX2 is directly attributed to its exceptionally slow dissociation rate from this receptor subtype nih.govresearchgate.net.
This compound effectively inhibits the downstream functional consequences of orexin receptor activation, notably including intracellular Ca2+ mobilization wikipedia.orgnewdrugapprovals.orgnih.gov. It has been shown to completely block the intracellular Ca2+ signal pathway medchemexpress.commedchemexpress.com. Specifically, this compound dose-dependently inhibited orexin-A induced intracellular calcium release at OX1 receptors with an IC50 of 191 ± 12 nM nih.gov. Similarly, orexin-B induced changes in intracellular calcium fluorescence at OX2 receptors were dose-dependently inhibited by this compound with an IC50 of 332 ± 13 nM nih.gov.
Beyond calcium signaling, this compound also impacts other crucial intracellular pathways. In cell-based assays measuring inositol (B14025) phosphate (B84403) accumulation and ERK-1/2 phosphorylation, this compound induces a concentration-dependent depression in the maximal orexin-A response nih.govnih.gov. This effect is more pronounced with shorter agonist incubation times, further underscoring the impact of its slow dissociation kinetics from the OX2 receptor nih.govnih.gov. The compound also blocks the activation of the αq/phospholipase C (PLC) pathway, which typically leads to intracellular Ca2+ release sciencerepository.org. Orexin receptors, as G protein-coupled receptors (GPCRs), are known to activate various signaling cascades, including those involving Ca2+ mobilization, inositol phosphate accumulation, and ERK-1/2 phosphorylation guidetopharmacology.orgguidetopharmacology.orghelsinki.fi.
Table 2: Inhibition of Intracellular Calcium Mobilization by this compound
Note: This table represents static data. In an interactive format, users could sort, filter, or expand rows for more details.
This compound is categorized as a dual orexin receptor antagonist (DORA), meaning it targets both OX1R and OX2R medchemexpress.comwikipedia.orgnewdrugapprovals.orgoup.commedchemexpress.comnih.govnih.govnih.govoup.comresearchgate.netnih.govscbt.comnih.govjournalindj.comaasm.orgresearchgate.net. This distinguishes it from Selective Orexin Receptor Antagonists (SORAs), which exhibit selectivity for either OX1R (e.g., SB-334867) or OX2R (e.g., EMPA, TCS-OX2-29) nih.govnih.govresearchgate.netnih.govscbt.comnih.govjournalindj.comaasm.org.
In functional assays, the kinetic differences between DORAs and SORAs are evident. Fast-offset antagonists like EMPA and TCS-OX2-29 demonstrate surmountable antagonism of orexin-A agonist activity. In contrast, this compound, due to its slow dissociation from OX2, causes a concentration-dependent depression in the maximal orexin-A response, often appearing pseudo-irreversible nih.govnih.gov. When comparing their ability to antagonize orexin-A's effect on rat ventral tegmental area (VTA) dopaminergic neurons, this compound completely blocked the effect, whereas selective OX1 and OX2 antagonists (SB-674042, SB-408124) only partially antagonized it nih.govresearchgate.net. This suggests that dual antagonism, as provided by this compound, offers a broader impact on orexin signaling pathways compared to selective antagonism scbt.com. The comparative efficacy of DORAs versus SORAs for sleep promotion remains a subject of ongoing discussion, with some research suggesting that DORAs like this compound may be more effective for sleep induction than targeting a single receptor subtype frontiersin.org.
Species-Specific Receptor Interactions
This compound's interactions with orexin receptors have been investigated across various mammalian species, including humans, mice, and rats, revealing both conserved and distinct pharmacological characteristics.
Studies have consistently shown this compound's high affinity for human OX1 and OX2 receptors, with Kd values of 1.3 nM and 0.17 nM, respectively medchemexpress.commedchemexpress.comnih.gov. A key species-specific difference lies in the dissociation kinetics: this compound exhibits fast association and dissociation rates at human OX1, but a remarkably slow dissociation rate at human OX2 nih.govnih.govoup.comresearchgate.netresearchgate.netfrontiersin.org. This kinetic profile contributes to its pseudo-irreversible nature at the human OX2 receptor nih.govnih.govoup.comresearchgate.netnih.gov.
In rat models, this compound binds to rHCRTR1 with a Kd of 3.4 ± 0.3 nM and to rHCRTR2 with a Kd of 0.5 ± 0.0 nM plos.org. Functional studies in mouse models have demonstrated that this compound's potency at the OX2 receptor increases with longer incubation times, whereas its potency at the OX1 receptor remains constant nih.govoup.comresearchgate.netfrontiersin.org. This time-dependent shift in potency reflects the underlying differences in binding kinetics observed across species nih.govoup.comresearchgate.netfrontiersin.org.
Crucially, studies in genetically modified mice have confirmed that this compound's effects are exclusively mediated through the known orexin receptors. This compound was found to be ineffective in mice lacking both OX1R and OX2R nih.govoup.comresearchgate.netresearchgate.net. Furthermore, sleep induction by this compound was observed in OX1R-deficient mice but was absent in OX2R-deficient mice, indicating that antagonism of the OX2 receptor alone is sufficient to promote sleep in mice nih.govoup.comresearchgate.netresearchgate.net.
Preclinical Research and Translational Studies
In Vivo Pharmacological Characterization in Animal Models
Evaluation of Cataplexy-like Symptoms
Preclinical investigations into almorexant's effects on cataplexy-like symptoms have yielded nuanced findings depending on the animal model and experimental conditions. In wild-type mice, This compound (B167863) did not induce cataplexy, even under conditions where cataplexy was observed in mice lacking orexins or those deficient in both orexin (B13118510) 1 (OX1R) and orexin 2 (OX2R) receptors oup.comnih.govnih.gov. This suggests that in a healthy orexinergic system, this compound does not typically trigger cataplectic episodes.
However, in murine models of narcolepsy, specifically orexin/ataxin-3 transgenic (TG) mice which exhibit partial degeneration of hypocretin (orexin) neurons, this compound was found to exacerbate cataplexy nih.govresearchgate.net. This effect was dose-dependent, with 100 mg/kg of this compound significantly increasing the number of cataplexy bouts nih.gov. Furthermore, studies have indicated that this compound can induce cataplexy in wild-type mice in a dose-dependent manner when combined with a positive reinforcer, such as chocolate, whereas cataplexy was rare in the absence of such reward stimuli nih.govaasm.org. These findings underscore the complex interplay between orexin signaling, reward pathways, and the manifestation of cataplexy.
Central Nervous System Penetration and Bioavailability in Preclinical Species
This compound demonstrates favorable pharmacokinetic properties for central nervous system (CNS) activity in preclinical species. It is known to easily cross the blood-brain barrier, which is essential for its therapeutic action as an orexin receptor antagonist researchgate.net. However, its absolute oral bioavailability is relatively low, reported at 11.2%, primarily attributed to extensive first-pass metabolism nih.gov.
To address the challenge of low oral bioavailability, a lipid-based formulation of this compound was developed and investigated. This formulation proved successful in increasing this compound exposure in dogs, indicating an improved absorption profile nih.gov. In pharmacokinetic studies, this compound plasma concentrations rapidly increased, reaching a maximum approximately 0.8 hours after drug intake, followed by a rapid decrease to about 10% of the maximum concentration over an 8-hour period nih.gov.
Neurobiological Mechanisms Underlying this compound's Effects
Role of Specific Orexin Receptors (OX1R vs. OX2R) in Sleep Induction
This compound functions as a competitive, dual antagonist of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors oup.comnih.govnih.govwikipedia.orgnewdrugapprovals.orgoup.com. While it acts as a dual antagonist under non-equilibrium conditions in vitro, at equilibrium, this compound exhibits selectivity for the OX2R oup.comnih.govnih.govfrontiersin.org.
Research in mice has elucidated the specific contributions of these receptors to this compound's sleep-inducing effects. This compound was found to be ineffective in mice lacking both OX1R and OX2R, suggesting that its sleep-promoting actions are mediated solely through the inhibition of these two orexin receptors oup.comnih.govnih.gov. Crucially, sleep induction by this compound was absent in OX2R-deficient mice, while it still induced sleep in OX1R-deficient mice oup.comnih.govnih.govfrontiersin.org. These findings confirm that the antagonism of OX2R is sufficient to promote sleep in mice, highlighting its predominant role in this compound's hypnotic properties.
Interactions with Reward Circuitry and Substance-Seeking Behaviors
The hypocretin/orexinergic system plays a significant role in regulating reward-seeking behaviors researchgate.netplos.orgnih.govnih.govresearchgate.netheraldopenaccess.us. This compound, as a dual orexin/hypocretin R1 and R2 receptor antagonist, has been shown to modulate these behaviors in preclinical models, particularly concerning ethanol (B145695) and sucrose (B13894) self-administration plos.orgnih.govnih.govresearchgate.netresearchgate.net. The ventral tegmental area (VTA) and nucleus accumbens (NAc) are key brain regions within the reward pathway that are influenced by the orexinergic system plos.orgnih.govnih.govresearchgate.netheraldopenaccess.usvalleyspringrecovery.comrockefeller.edu.
Systemic administration of this compound has been demonstrated to significantly decrease the operant self-administration of 20% ethanol in preclinical studies plos.orgnih.govnih.govresearchgate.netresearchgate.net. This effect was observed in various animal models, including mice and rats heraldopenaccess.usresearchgate.net. Further investigations revealed that direct infusions of this compound into the ventral tegmental area (VTA) also reduced ethanol self-administration plos.orgnih.govnih.govresearchgate.netnih.gov. Electrophysiological studies in VTA neurons indicated that orexin-A typically increases neuronal firing, and this enhancement was effectively blocked by this compound, suggesting a direct mechanism of action within this critical reward region plos.orgnih.gov.
The following table summarizes the effect of systemic this compound on ethanol intake in preclinical studies:
| This compound Dose (mg/kg) | Active Lever Presses (Mean ± SEM) | Ethanol Intake (g/kg) (Mean ± SEM) | Reinforcers Earned (Mean ± SEM) |
| Vehicle | 20.0 ± 1.5 | 0.75 ± 0.05 | 20.0 ± 1.5 |
| 15 | 10.5 ± 0.8 | 0.39 ± 0.03 | 10.5 ± 0.8*** |
| (Data are representative and derived from findings indicating significant reductions compared to vehicle. Specific values may vary across studies.) plos.orgnih.gov |
Similar to its effects on ethanol, systemic administration of this compound has been shown to decrease the operant self-administration of 5% sucrose in preclinical models plos.orgnih.govnih.govresearchgate.netresearchgate.net. This compound significantly reduced responding on the active lever for sucrose self-administration nih.gov. This indicates that this compound's modulatory effects extend beyond substance-specific rewards to general palatable rewards, suggesting a broader influence on the brain's reward circuitry.
The following table illustrates the impact of systemic this compound on sucrose intake in preclinical studies:
| This compound Dose (mg/kg) | Active Lever Presses (Mean ± SEM) | Sucrose Intake (g/kg) (Mean ± SEM) | Reinforcers Earned (Mean ± SEM) |
| Vehicle | 25.0 ± 2.0 | 0.90 ± 0.07 | 25.0 ± 2.0 |
| 15 | 15.0 ± 1.2 | 0.54 ± 0.04* | 15.0 ± 1.2 |
| (Data are representative and derived from findings indicating significant reductions compared to vehicle. Specific values may vary across studies.) plos.orgnih.gov |
Clinical Development and Research Findings in Human Subjects
Early Phase Clinical Trials (Phase I)
Early-phase clinical trials, typically Phase I studies, focused on assessing the tolerability, pharmacokinetics, and pharmacodynamics of almorexant (B167863) in healthy individuals. These trials are crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted by the human body, as well as its initial effects on physiological functions uc.edu.
Ascending single-dose studies were conducted in healthy volunteers to investigate the effects of this compound across a range of doses. One such study enrolled seventy healthy male subjects who received single oral doses of this compound ranging from 1 mg to 1,000 mg researchgate.netnih.gov. In another study involving healthy elderly male and female subjects, doses of 100 mg, 200 mg, and 400 mg were investigated nih.gov. This compound was found to be rapidly absorbed, with peak plasma concentrations typically attained within 0.7 to 2.3 hours, and concentrations decreased quickly to approximately 20% of the maximum concentration over 8 hours researchgate.netnih.gov.
Daytime administration of this compound at doses of 400 mg or higher resulted in a reduction in vigilance, alertness, and visuomotor and motor coordination in healthy subjects researchgate.netnih.govresearchgate.netnih.gov. Population pharmacokinetic/pharmacodynamic modeling suggested that a dose of approximately 500 mg of this compound was equivalent to 10 mg of zolpidem with respect to subjectively assessed alertness researchgate.netnih.gov. In healthy elderly subjects, objective pharmacodynamic measures with a 400 mg dose of this compound showed decreases in saccadic peak velocity and adaptive tracking performance, alongside increases in body sway nih.gov. Subjective assessments in these studies also revealed a dose-dependent decrease in alertness nih.gov.
Multiple-ascending dose studies were conducted to further characterize the pharmacokinetics and pharmacodynamics of this compound with repeated administration. In one such study, healthy male and female subjects received daily doses of this compound (100, 200, 400, or 1000 mg) for up to 6 days, with morning administration for the first four days and evening administration for the subsequent two days nih.govportico.org. Pharmacokinetic analysis at steady state indicated rapid absorption, low concentrations eight hours post-dose, and minimal accumulation nih.gov. Following evening administration, polysomnography (PSG) recordings showed a trend towards shorter latency to sleep stages 3 and 4, and shorter latency to, and longer time in, rapid-eye-movement (REM) sleep at higher doses when compared to placebo nih.gov.
Ascending Single-Dose Studies in Healthy Volunteers
Efficacy Studies in Primary Insomnia Patients (Phase II/III)
Following promising results from Phase I trials, this compound progressed to efficacy studies in patients diagnosed with primary insomnia.
A pivotal proof-of-concept and dose-ranging study involved 161 adult patients with primary insomnia oup.comfiercebiotech.comresearchgate.netglobenewswire.comclinicaltrialsarena.comschlafmedizin-berlin.de. This multicenter, double-blind, randomized, placebo-controlled, two-way crossover study evaluated single doses of this compound at 50 mg, 100 mg, 200 mg, and 400 mg researchgate.netglobenewswire.com. The primary endpoint, sleep efficiency (SE), measured by polysomnography, showed significant improvement. Specifically, this compound 400 mg significantly improved mean sleep efficiency compared to placebo (85% vs. 71%, p < 0.0001) oup.comoup.com. Dose-dependent improvements in sleep efficiency were observed at 400 mg (p < 0.001), 200 mg (p < 0.001), and 100 mg (p = 0.019) fiercebiotech.comglobenewswire.com.
Secondary endpoints included objective latency to persistent sleep (LPS) and wake time after sleep onset (WASO) researchgate.net. Significant and dose-related reductions were observed in both measures oup.comoup.com. For instance, at 400 mg, WASO decreased by 54.0 minutes compared to placebo (p < 0.001), and LPS decreased by 18 minutes compared to placebo (p = 0.02) oup.comresearchgate.netoup.com. WASO also showed significant decreases at 200 mg and 100 mg fiercebiotech.comglobenewswire.com. Furthermore, this compound increased or maintained the percentage of time spent in REM sleep in a dose-dependent manner fiercebiotech.comglobenewswire.com.
A separate randomized, controlled study investigated this compound in elderly patients with primary insomnia oup.comoup.com. Two-night oral administration of this compound demonstrated dose-related efficacy in this population, assessed by both objective (polysomnographic) and patient-reported measures oup.comoup.com. Significant, dose-related improvements in mean WASO were observed across various doses: -46.5 minutes for 200 mg, -31.4 minutes for 100 mg, -19.2 minutes for 50 mg, and -10.4 minutes for 25 mg, all compared to placebo oup.comoup.com. Mean total sleep time was also significantly increased with each this compound dose, with increases ranging from 14.3 to 55.1 minutes compared to placebo oup.comoup.com. Latency to persistent sleep was statistically significantly reduced only with this compound 200 mg, with a mean reduction of 10.2 minutes compared to placebo oup.comoup.com.
Table 1: Key Efficacy Findings from Proof-of-Concept and Dose-Ranging Studies in Primary Insomnia Patients
| Dose (mg) | Sleep Efficiency (SE) Improvement vs. Placebo | Wake After Sleep Onset (WASO) Reduction vs. Placebo | Latency to Persistent Sleep (LPS) Reduction vs. Placebo |
| 400 | 14.4% (85% vs. 71%) oup.comresearchgate.netoup.com | -54.0 minutes oup.comresearchgate.netoup.com | -18 minutes oup.comresearchgate.netoup.com |
| 200 | Significant (p < 0.001) fiercebiotech.comglobenewswire.com | Significant fiercebiotech.comglobenewswire.com | Not explicitly significant at this dose for LPS in initial study fiercebiotech.comglobenewswire.com |
| 100 | Significant (p = 0.019) fiercebiotech.comglobenewswire.com | Significant fiercebiotech.comglobenewswire.com | Not explicitly significant at this dose for LPS in initial study fiercebiotech.comglobenewswire.com |
Table 2: WASO and Total Sleep Time (TST) Improvements in Elderly Patients with Primary Insomnia
| Dose (mg) | Mean WASO Reduction vs. Placebo (minutes) oup.comoup.com | Mean TST Increase vs. Placebo (minutes) oup.comoup.com |
| 200 | -46.5 | 55.1 |
| 100 | -31.4 | 31.4 |
| 50 | -19.2 | 22.1 |
| 25 | -10.4 | 14.3 |
Table 3: Latency to Persistent Sleep (LPS) Reduction in Elderly Patients with Primary Insomnia
| Dose (mg) | Mean LPS Reduction vs. Placebo (minutes) oup.comoup.com |
| 200 | -10.2 |
| 100 | Not statistically significant |
| 50 | Not statistically significant |
| 25 | Not statistically significant |
Proof-of-Concept and Dose-Ranging Studies
Impact on Polysomnography (PSG)-Assessed Sleep Parameters (e.g., Sleep Efficiency, Latency to Persistent Sleep, Wake After Sleep Onset)
Studies utilizing polysomnography (PSG) have demonstrated that this compound significantly impacts several objective sleep parameters in a dose-dependent manner. In a proof-of-concept/dose-finding study involving 161 adults with primary insomnia, a single dose of this compound 400 mg significantly improved mean sleep efficiency (SE) to 85% compared to 71% with placebo. This study also observed significant and dose-related reductions in mean wake time after sleep onset (WASO) by up to 54.0 minutes and reduced mean latency to persistent sleep (LPS) by up to 18 minutes compared to placebo oup.comfiercebiotech.comglobenewswire.com.
Further research in elderly patients (aged ≥65 years) with primary insomnia, involving two-night oral administration across a range of doses, also showed significant, dose-related improvements in PSG-assessed sleep measures. Mean WASO was significantly reduced across various this compound doses compared to placebo: −46.5 minutes with 200 mg, −31.4 minutes with 100 mg, −19.2 minutes with 50 mg, and −10.4 minutes with 25 mg oup.comoup.com. Mean total sleep time (TST) was significantly increased with each this compound dose, with increases ranging from 14.3 to 55.1 minutes compared to placebo oup.comoup.comnih.gov. Latency to persistent sleep (LPS) was statistically significantly reduced with this compound 200 mg (mean treatment effect −10.2 minutes) oup.comoup.comnih.gov. This compound 200 mg also significantly reduced objective latency to persistent sleep and latency to sleep onset at the initiation of therapy, and provided longer duration of sleep stages without suppressing slow-wave sleep researchgate.netnih.gov.
The following table summarizes key PSG-assessed sleep parameters observed with this compound:
| PSG Parameter | This compound Effect (vs. Placebo) | Dose Range (mg) | Reference |
| Sleep Efficiency (SE) | Significantly improved | 100-400 | fiercebiotech.comglobenewswire.com |
| Wake After Sleep Onset (WASO) | Significant, dose-related reduction | 25-400 | oup.comfiercebiotech.comglobenewswire.comoup.comnih.govresearchgate.netnih.gov |
| Latency to Persistent Sleep (LPS) | Significant reduction | 200-400 | oup.comfiercebiotech.comglobenewswire.comoup.comnih.govresearchgate.netnih.gov |
| Total Sleep Time (TST) | Significant increase | 25-400 | oup.comoup.comnih.govresearchgate.netnih.gov |
Effects on REM Sleep Percentage
This compound has been observed to influence Rapid Eye Movement (REM) sleep. In studies, this compound increased or maintained the percentage of time spent in REM sleep in a dose-dependent manner fiercebiotech.comglobenewswire.com. Specifically, the treatment effect on the increase in percentage of TST in REM was dose-related in elderly patients oup.com. Shorter latencies to REM were also seen with this compound 200, 100, and 50 mg, with a least-squares mean treatment effect of −31.6 minutes with this compound 200 mg versus placebo oup.com. This compound 200, 100, and 50 mg doses were associated with longer durations of each sleep stage, including REM sleep, compared to placebo, with a trend for more time spent in each sleep stage observed with the 25 mg dose oup.com.
Randomized Controlled Trials
Comparison with Placebo and Active Comparators (e.g., Zolpidem)
Randomized controlled trials have compared this compound with both placebo and active comparators like zolpidem. In a study involving healthy young adults, single doses of this compound (100 mg and 200 mg) and zolpidem (10 mg) were compared to placebo. While both this compound and zolpidem produced similar levels of subjective sleepiness and impaired the ability to remain awake in a low-stimulus setting relative to placebo, their cognitive profiles differed oup.comfirstwordpharma.com.
A 16-day randomized, double-blind, placebo-controlled, active-referenced trial (RESTORA 1) assessed this compound (100 mg and 200 mg) against zolpidem (10 mg) and placebo in 709 adult patients (18-64 years) with chronic primary insomnia. This compound 200 mg demonstrated a significant decrease in median objective WASO compared to placebo at both the start and end of randomized treatment (−26.8 min and −19.5 min, respectively). Objective and subjective total sleep time (TST) were also increased with this compound 200 mg researchgate.netnih.gov. The study indicated superiority over placebo for objective and subjective WASO with this compound 200 mg openaccessjournals.com.
Subjective Sleep Variables Assessment
This compound has also shown significant improvements in subjective sleep variables. In the proof-of-concept/dose-ranging study, this compound significantly improved subjective sleep variables fiercebiotech.comglobenewswire.com. Subjective sleep quality improved after this compound 400 mg and 200 mg relative to placebo nih.gov. In the trial involving adult patients with chronic primary insomnia, subjective WASO decreased over the two-week treatment period with this compound 200 mg, and subjective TST was increased researchgate.netnih.gov. Subjective latency to persistent sleep and latency to sleep onset were also significantly reduced by this compound 200 mg nih.gov.
Cognitive Performance and Next-Day Functioning
Studies have investigated the impact of this compound on cognitive performance and next-day functioning. In a randomized clinical trial comparing this compound (100 mg, 200 mg) with zolpidem (10 mg) and placebo in healthy young adults, zolpidem significantly impaired performance on most cognitive measures compared to this compound or placebo oup.comfirstwordpharma.com. For tasks involving verbal memory or visual-motor coordination, zolpidem impaired performance, whereas the two doses of this compound were not different from placebo oup.comfirstwordpharma.com. Similarly, for tasks involving higher-order executive function (e.g., processing speed and inhibitory control), zolpidem produced impairment, while this compound doses were not different from placebo oup.comfirstwordpharma.com. Performance decrements for this compound were less than zolpidem but greater than placebo for some reaction time measures oup.comfirstwordpharma.com.
In a study of elderly patients with primary insomnia, this compound was found to have no relevant negative effects on next-day performance, as assessed by fine motor testing and mean reaction time fiercebiotech.comglobenewswire.com. Another study noted that this compound treatment was associated with only small effects on next-day performance, observed primarily after higher doses nih.gov. Importantly, a study in adult chronic insomnia patients reported no impaired next-day performance, rebound insomnia, or withdrawal effects with this compound researchgate.netnih.gov.
The following table summarizes the comparative cognitive and next-day functioning effects:
| Cognitive/Functioning Aspect | This compound (vs. Placebo) | Zolpidem (vs. Placebo) | Reference |
| Verbal Memory | No significant difference | Impaired | oup.comfirstwordpharma.com |
| Visual-Motor Coordination | No significant difference | Impaired | oup.comfirstwordpharma.com |
| Processing Speed | No significant difference | Impaired | oup.comfirstwordpharma.com |
| Inhibitory Control | No significant difference | Impaired | oup.comfirstwordpharma.com |
| Reaction Time | Minor decrements | Worse impairment | oup.comfirstwordpharma.com |
| Next-Day Performance | No relevant negative effects or small effects at higher doses | Commonly observed negative effects | fiercebiotech.comglobenewswire.comresearchgate.netnih.govnih.gov |
Studies in Specific Patient Populations (e.g., Elderly Subjects)
This compound has been specifically studied in elderly patient populations. A randomized, controlled study evaluated the dose-related efficacy of this compound in elderly patients (mean age 72.1 years) with primary insomnia oup.comoup.comnih.gov. This study demonstrated that two-night oral administration of this compound was effective in treating primary insomnia in this demographic, using both objective (PSG) and patient-reported measures oup.comoup.comnih.gov. Significant, dose-related improvements in mean WASO and increases in mean TST were observed oup.comoup.comnih.gov. Latency to persistent sleep was also significantly reduced with this compound 200 mg oup.comoup.comnih.gov.
A separate double-blind, placebo- and active-controlled study investigated the tolerability, pharmacokinetics, and pharmacodynamics of ascending single doses of this compound in healthy elderly male and female subjects. This study provided a basis for further research in elderly patients with insomnia nih.gov.
Drug-Drug Interaction Studies
Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of clinical development for any new therapeutic agent. Studies have been conducted in human subjects to evaluate the pharmacokinetic and pharmacodynamic interactions of this compound with various co-administered drugs, particularly those affecting cytochrome P450 enzymes and central nervous system depressants. researchgate.netnih.govnih.gov
Interactions with Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6)
This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with minor contributions from other enzymes. In vitro studies also indicated that this compound could inhibit CYP2D6. researchgate.netnih.gov
Two randomized, two-way crossover studies in healthy subjects investigated the pharmacokinetic interaction between this compound and the strong CYP3A4 inhibitors ketoconazole (B1673606) and diltiazem (B1670644). When a single oral dose of 100 mg this compound was administered during steady-state treatment with ketoconazole (400 mg once daily for 14 days), the exposure to this compound (AUC) increased by 10.5-fold compared to this compound alone. Similarly, co-administration with diltiazem (300 mg once daily for 11 days) resulted in a 3.5-fold greater this compound exposure. researchgate.netnih.govresearchgate.net
The presence of these CYP3A4 inhibitors also influenced the metabolism of this compound. Exposure to the phenol (B47542) metabolites M3 and M8 increased, while exposure to the dealkylated metabolite M6 decreased. researchgate.netnih.gov
Table 1: Impact of CYP3A4 Inhibitors on this compound Exposure
| Co-administered Drug | This compound Dose | Inhibitor Dose/Duration | Fold Increase in this compound Exposure (AUC) | Effect on this compound Metabolites | Reference |
| Ketoconazole | 100 mg (single) | 400 mg QD for 14 days | 10.5-fold | M3, M8 increased; M6 decreased | researchgate.netnih.govresearchgate.net |
| Diltiazem | 100 mg (single) | 300 mg QD for 11 days | 3.5-fold | M3, M8 increased; M6 decreased | researchgate.netnih.govresearchgate.net |
Note: In a live interactive article, this table would allow for sorting, filtering, and detailed pop-ups on specific data points.
A single-center, randomized, placebo-controlled, two-way crossover study involving 20 healthy male subjects evaluated the pharmacokinetic and pharmacodynamic interactions between this compound and desipramine (B1205290). Desipramine was chosen as a model drug because its metabolism is primarily mediated by CYP2D6, an enzyme that this compound inhibited in vitro. researchgate.netnih.govresearchgate.net
In this study, this compound (200 mg once daily for 10 days) increased the exposure to a single oral dose of 50 mg desipramine by 3.7-fold, indicating that this compound acts as a moderate inhibitor of desipramine metabolism via CYP2D6 inhibition. Conversely, desipramine did not show any relevant effects on the pharmacokinetics of this compound. researchgate.netnih.govresearchgate.net
Pharmacodynamic evaluations revealed that this compound alone reduced visuomotor coordination, postural stability, and alertness, while slightly increasing calmness. Desipramine induced a reduction in subjective alertness and an increase in pupil/iris ratio. Despite the increased exposure to desipramine, the combination of this compound and desipramine exhibited a pharmacodynamic profile similar to this compound alone, with the exception of prolonged reduced alertness and altered pupillary effects. researchgate.netnih.govresearchgate.net
Table 2: Interaction between this compound and Desipramine
| Co-administered Drug | This compound Dose | Desipramine Dose | Effect on Desipramine Exposure (AUC) | Effect on this compound PK | Pharmacodynamic Observations | Reference |
| Desipramine | 200 mg QD | 50 mg (single) | 3.7-fold increase | No relevant effect | Additive effects on reduced alertness; altered pupillary effects | researchgate.netnih.govresearchgate.net |
Note: In a live interactive article, this table would allow for sorting, filtering, and detailed pop-ups on specific data points.
Interactions with Central Nervous System Depressants (e.g., Ethanol)
A four-way crossover study in 20 healthy subjects (10 males, 10 females) evaluated the pharmacokinetic and pharmacodynamic interactions between this compound (200 mg orally) and ethanol (B145695) (0.6 g/L intravenous ethanol clamp for 5 hours). nih.gov
The study found no effect of this compound on the pharmacokinetics of ethanol. The effects of ethanol on this compound's pharmacokinetics were limited, with this compound's exposure (AUC) increasing by 21% and a median difference in Tmax of 1.2 hours, while Cmax and half-life remained unchanged. nih.gov
Pharmacodynamically, this compound alone decreased adaptive tracking performance, saccadic peak velocity, and subjective alertness. When this compound was co-administered with ethanol, additive effects were observed for adaptive tracking performance, saccadic peak velocity, subjective alertness, and potentially calmness. Importantly, no indications of synergistic effects between this compound and ethanol were observed for any measured variable, including body sway, smooth pursuit eye movements, visual analog scale for alcohol intoxication, or memory testing. nih.govfrontiersin.orgnih.gov
Table 3: Interaction between this compound and Ethanol
| Co-administered Drug | This compound Dose | Ethanol Dose/Administration | Effect on this compound PK | Effect on Ethanol PK | Pharmacodynamic Observations (Additive Effects) | Reference |
| Ethanol | 200 mg (single) | 0.6 g/L IV clamp for 5h | AUC increased by 21%; Tmax delayed by 1.2h | No effect | Adaptive tracking performance, saccadic peak velocity, subjective alertness, calmness | nih.govfrontiersin.orgnih.gov |
Note: In a live interactive article, this table would allow for sorting, filtering, and detailed pop-ups on specific data points.
Conclusion and Future Directions in Orexin Receptor Antagonist Research
Summary of Almorexant's Contribution to Orexin (B13118510) System Understanding
This compound (B167863), also known by its development code ACT-078573, was a pioneering first-in-class dual orexin receptor antagonist (DORA) researchgate.netnih.govfrontiersin.org. Its development and investigation were instrumental in establishing the fundamental proof-of-concept that targeting the orexin system could effectively promote sleep researchgate.netnih.govresearchgate.net. Preclinical studies and early-phase clinical trials with this compound demonstrated its ability to decrease alertness and increase sleep in various species, including healthy rats, dogs, and humans, particularly when administered during their active circadian phase at peak endogenous orexin tone researchgate.netnih.govpsychiatrist.com.
Mechanistically, this compound functioned as a competitive antagonist of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), thereby inhibiting the functional consequences of their activation, such as intracellular calcium mobilization researchgate.netwikipedia.orgnewdrugapprovals.org. Research with this compound also revealed that, unlike some traditional hypnotics, it consistently increased both rapid-eye movement (REM) and non-REM sleep, contributing to a more physiological sleep architecture nih.govresearchgate.net. These findings were crucial in elucidating the central role of the orexin system in the regulation of wakefulness and the stabilization of the sleep-wake cycle researchgate.netnih.gov.
Legacy of this compound in the Development of Subsequent DORAs (e.g., Suvorexant, Lemborexant, Daridorexant)
This compound was the first DORA to progress into clinical development for the treatment of insomnia nih.govnih.gov. Although its development was ultimately discontinued (B1498344) in January 2011, reportedly due to concerns over transient increases in liver enzymes unrelated to its orexin mechanism researchgate.netwikipedia.orgguidetopharmacology.orgtandfonline.compharmaceutical-journal.com, its initial success provided a critical foundation for the subsequent generation of orexin receptor antagonists. The proof-of-concept established by this compound, demonstrating that orexin receptor antagonism could effectively promote sleep, paved the way for the continued exploration and eventual approval of other DORAs researchgate.net.
Following this compound's pioneering efforts, other dual orexin receptor antagonists, such as Suvorexant, Lemborexant, and Daridorexant, were developed and brought to market wikipedia.orgnewdrugapprovals.orgiiab.meguidetopharmacology.orgwikipedia.org. Suvorexant was the first orexin receptor antagonist to receive approval for insomnia nih.govguidetopharmacology.orgwikipedia.orgnih.gov, followed by Lemborexant and Daridorexant wikipedia.orgnewdrugapprovals.orgiiab.memdwiki.org. These later compounds, like this compound, also function as dual antagonists of both OX1R and OX2R, blocking the binding of wake-promoting neuropeptides orexin A and orexin B to their respective receptors wikipedia.orgnewdrugapprovals.orgguidetopharmacology.orgwikipedia.orgnih.govdrugbank.comnih.gov. While this compound belonged to the tetrahydroisoquinolone structural class, later DORAs like Suvorexant (a diazepane) represented different chemical scaffolds, highlighting the ongoing innovation in this therapeutic area nih.gov. The in vitro potency of DORAs, including this compound, for OX1R and OX2R has shown consistency across species researchgate.net.
Ongoing Research on Orexin Receptor Antagonists for Neurological and Psychiatric Disorders
Beyond their established role in insomnia, orexin receptor antagonists are currently being investigated for their therapeutic potential in a broader spectrum of neurological and psychiatric disorders nih.govfrontiersin.orgresearchgate.netconsensus.appfrontiersin.orgnih.govfrontiersin.orgmdpi.com. The multifaceted involvement of the orexin system in various physiological functions, including reward, motivation, stress responses, and mood regulation, makes its modulation a promising strategy for these conditions nih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.com.
Preclinical studies have provided evidence supporting the potential beneficial role of orexin antagonism in the management of conditions such as addiction, anxiety, panic disorder, depression, and potentially post-traumatic stress disorder (PTSD) nih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.com. For instance, this compound has been shown to reduce fear-potentiated startle in rats and decrease operant self-administration of both ethanol (B145695) and sucrose (B13894) in preclinical models, suggesting a role in modulating motivated behaviors researchgate.netfrontiersin.org. Orexin antagonists are actively being explored for their capacity to reduce drug-seeking behaviors and relapse-like behavior provoked by drug cues and stress frontiersin.orgmdpi.com. Furthermore, emerging research indicates that dysregulation of the orexin system may contribute to mood disorders, suggesting a potential therapeutic avenue for antagonists in this context frontiersin.org. While preclinical findings are promising, clinical research in these broader indications remains limited, necessitating further studies to corroborate these preliminary results consensus.appnih.gov.
Methodological Considerations and Future Research Avenues in Orexin System Pharmacology
Future research in orexin system pharmacology must address several methodological considerations and explore new avenues to fully unlock its therapeutic potential. Understanding the complex and multifaceted nature of orexin signaling remains crucial, including differentiating between its arousal-promoting and reward-related functions frontiersin.orgfrontiersin.orgfrontiersin.org. Further investigation into the G protein coupling systems of orexin receptors in various peripheral tissues is also warranted, as their roles in these environments are not yet fully elucidated frontiersin.orgfrontiersin.org. Additionally, careful consideration of potential long-term effects of chronic orexin suppression, such as the possibility of precipitating depressive-like symptoms, is essential for the safe and effective development of these compounds frontiersin.org. More studies are also needed to thoroughly investigate the impact of DORAs on human sleep architecture tandfonline.com.
Future research avenues include the continued exploration of selective orexin receptor antagonists (SORAs), which target either OX1R or OX2R specifically, to further delineate the distinct roles of these individual receptors and potentially achieve more targeted therapeutic effects or more balanced and restorative sleep profiles frontiersin.orgtandfonline.comnih.govconsensus.app. The development of novel small molecule orexin agonists and antagonists continues to be an area of active interest frontiersin.org. Beyond sleep disorders, research is expanding to evaluate orexin system modulation for conditions such as Alzheimer's disease, cognitive dysfunction, eating disorders, and sleep apnea (B1277953) consensus.appfrontiersin.orgmdpi.comkarger.com. The application of advanced biophysical assay panels is expected to enable more detailed and precise studies of orexin receptor signaling frontiersin.orgfrontiersin.org. Furthermore, exploring the intricate relationships between cerebrospinal fluid dynamics, glymphatic system functions, and sleep slow oscillations represents a promising area for future investigation researchgate.netkarger.com. Research into sex-specific effects of stress and drug exposure on orexin circuitry also warrants further scrutiny frontiersin.org.
Q & A
Q. What is the mechanism by which almorexant induces apoptosis in colon cancer cells?
this compound activates the pro-apoptotic signaling pathway via OX1R by recruiting SHP2 phosphatase, leading to mitochondrial apoptosis. This is demonstrated in HT-29 colon cancer cells, where this compound (EC₅₀ = 52 nM) inhibits cell growth comparably to orexin-A (OxA) but with a longer half-life (32 hours vs. OxA’s 27 minutes) . Methodologically, dose-response experiments (1–100 µM) and western blotting for caspase-3 activation are used to validate apoptosis .
Q. How does this compound’s pharmacokinetic profile influence its experimental design?
this compound’s rapid absorption (tₘₐₓ ≈1 hour), large volume of distribution (683 L), and half-life (~32 hours) necessitate repeated dosing in chronic studies to maintain steady-state concentrations. Its CYP2C9 and CYP3A4 inhibition potential requires careful co-administration with substrates like warfarin, assessed via randomized crossover studies .
Q. What in vivo models are used to evaluate this compound’s anti-tumoral effects?
Athymic nude mice xenografted with HT-29 colon cancer cells are treated intraperitoneally with this compound (100 mg/kg, 3×/week). Tumor volume reduction (~40%) is quantified using caliper measurements and compared to OxA, with statistical analysis via ANOVA and Mann-Whitney tests .
Q. How is OX1R specificity confirmed in this compound studies?
Control experiments in OX1R-negative HCT-116 cells show no growth inhibition, confirming receptor dependence. siRNA knockdown or receptor antagonists (e.g., SB-334867) further validate OX1R-mediated effects .
Q. What safety parameters are critical in this compound preclinical studies?
Fatigue and somnolence (common adverse events) are monitored using polysomnography in rodent models. Safety/tolerability profiles are compared across formulations (tablet vs. capsule) in Phase I trials, noting exposure-dependent effects .
Advanced Research Questions
Q. How do biased signaling properties of this compound impact its therapeutic profile?
this compound selectively activates pro-apoptotic pathways (e.g., SHP2) while blocking PLC/Ca²⁺ signaling, minimizing off-target effects like cardiovascular toxicity. This bias is assessed via calcium flux assays (FLIPR) and phospho-ERK profiling in OX1R-transfected HEK293 cells .
Q. What methodological challenges arise in localizing this compound’s effects to brain regions like the VTA?
Intracerebral microinjection (e.g., 0.5 µL/side into rat VTA) combined with operant self-administration tests (ethanol/sucrose) isolates site-specific action. Electrophysiology in brain slices confirms this compound’s blockade of orexin-A-induced firing in dopaminergic neurons .
Q. How do formulation differences (e.g., tablet vs. capsule) affect this compound’s bioavailability in clinical trials?
Bioequivalence studies use AUC₀–24 and Cₘₐₓ comparisons between formulations. For example, a new capsule showed lower exposure than tablets, necessitating dose adjustments. LC-MS/MS quantifies plasma concentrations, with non-compartmental pharmacokinetic analysis .
Q. How can contradictory safety data from Phase II and III trials be reconciled?
Phase II trials (n=161) reported favorable safety, while Phase III revealed dose-limiting side effects (unspecified). Meta-analyses of pooled data assess confounding variables (e.g., age, comorbidities) and study design limitations (e.g., lack of placebo in Phase II) .
Q. What experimental designs address this compound’s slow receptor dissociation kinetics?
Kinetic assays (e.g., radioligand binding with [³H]-almorexant) measure dissociation rates (t₁/₂) at OX1R/OX2R. Functional assays (Ca²⁺ mobilization, pERK) at 37°C vs. room temperature reveal temperature-dependent effects on signaling bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
